molecular formula C10H13BO3 B1603620 2-Methyl-4-propanoylphenylboronic acid CAS No. 540495-55-4

2-Methyl-4-propanoylphenylboronic acid

Cat. No. B1603620
CAS RN: 540495-55-4
M. Wt: 192.02 g/mol
InChI Key: DFWKPMGDIPNUDC-UHFFFAOYSA-N
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Description

2-Methyl-4-propanoylphenylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its unique chemical properties. This compound is widely used in organic synthesis as a key reagent for the preparation of various functional molecules.

Scientific Research Applications

Medicinal Chemistry: Anticancer and Antibacterial Agents

2-Methyl-4-propanoylphenylboronic acid: plays a significant role in medicinal chemistry, particularly in the synthesis of boronic acid derivatives. These compounds have shown promising activities as anticancer and antibacterial agents . The introduction of the boronic acid group to bioactive molecules can modify their selectivity and pharmacokinetic properties, potentially leading to the development of new drugs.

Polymer Materials: Fireproofing and Adhesion

In the field of polymer materials, derivatives of boronic acids, such as 2-Methyl-4-propanoylphenylboronic acid , are utilized due to their fireproofing resistance and adhesive properties . These polymers exhibit multiple attachment sites on metallic surfaces, making them valuable for anticorrosion applications and in the biomedical field for tissue engineering.

Optoelectronics: Material Synthesis

The optoelectronic industry benefits from the unique properties of boronic acids in the synthesis of materials that are used in devices like LEDs and solar cells. While specific applications of 2-Methyl-4-propanoylphenylboronic acid in optoelectronics are not detailed in the search results, boronic acids, in general, are key components in the creation of electronic materials .

Catalysis: Boronic Acid Catalysis (BAC)

2-Methyl-4-propanoylphenylboronic acid: is potentially involved in boronic acid catalysis (BAC), which is a method for the electrophilic activation of carboxylic acids. This process facilitates the formation of amides from amines and enables cycloadditions and conjugate additions with unsaturated carboxylic acids .

Biology: Enzyme Inhibition

In biological research, boronic acids are investigated for their ability to inhibit enzymes that are crucial for the survival of pathogens. While the direct role of 2-Methyl-4-propanoylphenylboronic acid in biology was not found in the search results, boronic acids are known to be significant in the study of enzyme mechanisms and drug development .

Imaging: Molecular Aptamer Beacons

2-Methyl-4-propanoylphenylboronic acid: may be used in the design of molecular aptamer beacons (MABs) for imaging applications. MABs enable the visualization of small or large molecules and are used in sensing, imaging, and diagnostics to monitor molecular processes within cells .

Mechanism of Action

Target of Action

2-Methyl-4-propanoylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

In the SM coupling reaction, 2-Methyl-4-propanoylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound acts as a nucleophile, donating its organic group to the palladium catalyst .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 2-Methyl-4-propanoylphenylboronic acid . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

As a boronic acid derivative, it is expected to have good stability and reactivity, which are crucial for its role in the sm coupling reaction .

Result of Action

The result of the action of 2-Methyl-4-propanoylphenylboronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic synthesis .

Action Environment

The action of 2-Methyl-4-propanoylphenylboronic acid is influenced by various environmental factors. The SM coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability and reactivity of the compound can also be influenced by factors such as temperature and pH .

properties

IUPAC Name

(2-methyl-4-propanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-3-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWKPMGDIPNUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)CC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625063
Record name (2-Methyl-4-propanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-propanoylphenylboronic acid

CAS RN

540495-55-4
Record name (2-Methyl-4-propanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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